molecular formula C11H14ClNO2 B3015966 Tert-butyl 3-amino-4-chlorobenzoate CAS No. 873852-20-1

Tert-butyl 3-amino-4-chlorobenzoate

Cat. No.: B3015966
CAS No.: 873852-20-1
M. Wt: 227.69
InChI Key: IUDMCRKDUAROBE-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-chlorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group, an amino (-NH₂) substituent at the 3-position, and a chlorine (-Cl) substituent at the 4-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where steric hindrance from the tert-butyl group and electronic effects from the substituents influence reactivity and stability .

Properties

IUPAC Name

tert-butyl 3-amino-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDMCRKDUAROBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl group confers steric bulk, reducing hydrolysis rates compared to smaller esters (e.g., methyl or ethyl benzoates). The amino and chloro substituents introduce electronic effects: the chloro group is electron-withdrawing, while the amino group (depending on protonation state) can be electron-donating. These effects modulate solubility, stability, and reactivity.

Table 1: Hypothetical Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Stability to Hydrolysis
Tert-butyl 3-amino-4-chlorobenzoate ~227.7 (estimated) Moderate (polar aprotic) High (steric shielding)
Tert-butyl 4-chlorobenzoate ~212.7 Low High
Methyl 3-amino-4-chlorobenzoate ~185.6 High Low
Tert-butyl 3-aminobenzoate ~193.2 Moderate High

Notes: Data extrapolated from tert-butyl ester analogs .

Reactivity and Stability

  • Hydrolysis Resistance: The tert-butyl group in esters resists nucleophilic attack due to steric hindrance, making this compound more stable than methyl or ethyl analogs. However, strong acids may cleave the ester via tert-butyl cation formation, similar to tert-butyl alcohol’s decomposition to isobutylene under acidic conditions .
  • Electrophilic Reactivity: The chloro group deactivates the aromatic ring, reducing electrophilic substitution rates. In contrast, the amino group (if deprotonated) can activate adjacent positions, creating regioselective reactivity useful in synthesis .

Table 2: Reactivity Under Acidic Conditions

Compound Decomposition Products Reactivity with Acids
This compound Isobutylene (likely), benzoic acid derivatives Moderate
Tert-butyl alcohol Isobutylene, CO₂ High
Methyl 4-chlorobenzoate Methanol, 4-chlorobenzoic acid Low

Sources:

Biological Activity

Tert-butyl 3-amino-4-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Tert-butyl group : Increases lipophilicity, enhancing solubility in organic solvents.
  • Amino group : Capable of forming hydrogen bonds with biological targets.
  • Chloro group : Involved in hydrophobic interactions, potentially influencing reactivity and binding affinity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The amino and chloro substituents on the aromatic ring can modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Key Interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The chloro group participates in hydrophobic interactions, which are crucial for the stability of ligand-receptor complexes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit inflammation effectively, comparable to established anti-inflammatory drugs. In animal models, these compounds demonstrated significant reduction in inflammatory markers .
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Anticancer Potential : The compound has been evaluated for its anticancer effects, showing promise in inhibiting cancer cell proliferation in vitro .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In vitro Studies : Various assays have demonstrated that the compound exhibits cytotoxicity against different cancer cell lines. For example, IC50 values were reported in the low micromolar range for several types of cancer cells .
  • Animal Models : In vivo studies have confirmed the anti-inflammatory effects observed in vitro, with significant reductions in edema and pain responses when administered to animal models .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 2-amino-4-chlorobenzoateSimilar amino and chlorobenzoate structureDifferent position of chlorine affects reactivity
Butyl 2-amino-4-chlorobenzoateLacks tert-butyl groupLower lipophilicity compared to tert-butyl variant
Ethyl 2-amino-4-chlorobenzoateEthyl group instead of tert-butylPotentially different pharmacokinetics

This table illustrates how the presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and therapeutic efficacy.

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